molecular formula C8H16O4 B1663920 12-Crown-4 CAS No. 294-93-9

12-Crown-4

Cat. No.: B1663920
CAS No.: 294-93-9
M. Wt: 176.21 g/mol
InChI Key: XQQZRZQVBFHBHL-UHFFFAOYSA-N
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Description

12-Crown-4: This compound , is a crown ether with the chemical formula C₈H₁₆O₄ . It is a cyclic tetramer of ethylene oxide and is known for its ability to complex with alkali metal cations, particularly lithium ions . This compound is widely used in various chemical applications due to its unique structure and properties.

Mechanism of Action

Target of Action

1,4,7,10-Tetraoxacyclododecane, also known as 12-Crown-4 , is a crown ether with the formula C8H16O4 . It is a cyclic tetramer of ethylene oxide which is specific for the lithium cation .

Mode of Action

This compound complexes with alkali metal cations . The cavity diameter of 1.2-1.5 Å gives it a high selectivity towards the lithium cation (ionic diameter 1.36 Å) . Sodium was found to dissolve in 1,4,7,10-tetraoxacyclododecane forming stable and highly concentrated blue metal anion solutions in the presence of added lithium chloride .

Pharmacokinetics

Its solubility in water suggests that it may have good bioavailability.

Action Environment

The action of 1,4,7,10-Tetraoxacyclododecane can be influenced by environmental factors. For instance, its solubility in water suggests that it may be more effective in aqueous environments. Additionally, its ability to form complexes with lithium ions suggests that its efficacy may be influenced by the presence of lithium in the environment.

Biochemical Analysis

Biochemical Properties

1,4,7,10-Tetraoxacyclododecane plays a crucial role in biochemical reactions by acting as a chelating agent. It forms stable complexes with metal cations, such as lithium, sodium, and potassium . These interactions are primarily driven by the oxygen atoms in the crown ether, which coordinate with the metal cations to form a stable complex. This property makes 1,4,7,10-Tetraoxacyclododecane valuable in various biochemical applications, including ion transport and separation processes.

In biochemical reactions, 1,4,7,10-Tetraoxacyclododecane interacts with enzymes and proteins that require metal cations as cofactors. For example, it can influence the activity of enzymes that depend on lithium or sodium ions for their catalytic function. By forming complexes with these cations, 1,4,7,10-Tetraoxacyclododecane can modulate the availability of the ions, thereby affecting enzyme activity and overall biochemical pathways .

Cellular Effects

1,4,7,10-Tetraoxacyclododecane has notable effects on various types of cells and cellular processes. Its ability to chelate metal cations can influence cell function by altering ion homeostasis. For instance, by binding to lithium ions, 1,4,7,10-Tetraoxacyclododecane can affect lithium-dependent signaling pathways, which are crucial for various cellular functions .

Additionally, 1,4,7,10-Tetraoxacyclododecane can impact gene expression and cellular metabolism. By modulating the availability of metal cations, it can influence the activity of transcription factors and enzymes involved in metabolic pathways. This can lead to changes in gene expression profiles and metabolic fluxes, ultimately affecting cellular function and homeostasis .

Molecular Mechanism

The molecular mechanism of action of 1,4,7,10-Tetraoxacyclododecane involves its ability to form stable complexes with metal cations. The oxygen atoms in the crown ether coordinate with the cations, creating a stable chelate complex. This interaction can inhibit or activate enzymes that require metal cations as cofactors .

For example, in the presence of lithium ions, 1,4,7,10-Tetraoxacyclododecane can form a complex that influences the activity of lithium-dependent enzymes. This can lead to changes in enzyme activity, affecting various biochemical pathways and cellular processes. Additionally, the binding of 1,4,7,10-Tetraoxacyclododecane to metal cations can alter the conformation of proteins, further modulating their function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,4,7,10-Tetraoxacyclododecane can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but its stability can be influenced by factors such as temperature, pH, and the presence of other chemicals .

Long-term studies have shown that 1,4,7,10-Tetraoxacyclododecane can maintain its chelating properties over extended periods, making it suitable for prolonged biochemical experiments. Degradation products may form over time, potentially affecting its efficacy and interactions with biomolecules .

Dosage Effects in Animal Models

The effects of 1,4,7,10-Tetraoxacyclododecane in animal models vary with different dosages. At low doses, the compound can effectively chelate metal cations without causing significant toxicity. At higher doses, 1,4,7,10-Tetraoxacyclododecane may exhibit toxic effects due to the excessive chelation of essential metal ions, leading to imbalances in ion homeostasis .

Studies in animal models have shown that high doses of 1,4,7,10-Tetraoxacyclododecane can lead to adverse effects such as altered metabolic function, organ damage, and changes in behavior. These effects highlight the importance of carefully controlling the dosage of 1,4,7,10-Tetraoxacyclododecane in experimental settings to avoid toxicity .

Metabolic Pathways

1,4,7,10-Tetraoxacyclododecane is involved in various metabolic pathways by modulating the availability of metal cations. It interacts with enzymes and cofactors that require metal ions for their activity, influencing metabolic fluxes and the levels of metabolites .

For example, in the presence of lithium ions, 1,4,7,10-Tetraoxacyclododecane can affect the activity of enzymes involved in lithium-dependent metabolic pathways. This can lead to changes in the production and utilization of metabolites, ultimately impacting cellular metabolism and energy production .

Transport and Distribution

Within cells and tissues, 1,4,7,10-Tetraoxacyclododecane is transported and distributed based on its ability to form complexes with metal cations. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments .

The distribution of 1,4,7,10-Tetraoxacyclododecane is influenced by its affinity for specific metal cations and the presence of transport proteins. This can affect its localization and accumulation within cells, impacting its biochemical and cellular effects .

Subcellular Localization

The subcellular localization of 1,4,7,10-Tetraoxacyclododecane is determined by its interactions with metal cations and binding proteins. The compound can be directed to specific cellular compartments, such as the cytoplasm, mitochondria, or nucleus, based on its binding properties .

Post-translational modifications and targeting signals can also influence the localization of 1,4,7,10-Tetraoxacyclododecane within cells. These factors can affect its activity and function, determining its role in various biochemical and cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 12-Crown-4 can be synthesized using a modified Williamson ether synthesis. The process involves the reaction of ethylene glycol with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to form the cyclic ether .

Industrial Production Methods: Industrial production of this compound often involves the cyclic oligomerization of ethylene oxide in the presence of a catalyst such as boron trifluoride. This method allows for the efficient production of the compound on a larger scale .

Properties

IUPAC Name

1,4,7,10-tetraoxacyclododecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O4/c1-2-10-5-6-12-8-7-11-4-3-9-1/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQQZRZQVBFHBHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCOCCOCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6059780
Record name 1,4,7,10-Tetraoxacyclododecane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

294-93-9
Record name 12-Crown-4
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1,4,7,10-Tetraoxacyclododecane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4,7,10-Tetraoxacyclododecane
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Record name 1,4,7,10-Tetraoxacyclododecane
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Record name 1,4,7,10-tetraoxacyclododecane
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Record name 1,4,7,10-TETRAOXACYCLODODECANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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